molecular formula C16H18N6O3 B2480149 6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide CAS No. 2034534-05-7

6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Cat. No.: B2480149
CAS No.: 2034534-05-7
M. Wt: 342.359
InChI Key: DAVHMFVVBFHDBL-UHFFFAOYSA-N
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Description

6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a complex organic compound that finds applications in various fields such as medicinal chemistry, organic synthesis, and biochemical research. The structural complexity of this compound is defined by its combination of nicotinamide, oxadiazole, and pyrazole moieties, making it a subject of extensive study for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide can be achieved through a multi-step process:

  • Formation of Nicotinamide Derivative: : Begin with a nicotinamide core, introducing the isopropoxy group via an alkylation reaction.

  • Synthesis of 1-methyl-1H-pyrazole: : Construct the pyrazole ring through cyclization reactions involving appropriate precursors.

  • Construction of the Oxadiazole Ring: : Assemble the oxadiazole moiety through condensation reactions of hydrazides with appropriate carboxylic acids or esters.

  • Final Coupling: : Couple the nicotinamide derivative with the pyrazole-oxadiazole intermediate using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to yield the final product.

Industrial Production Methods

Industrially, this compound can be synthesized in bulk using continuous flow reactors to optimize reaction conditions, ensure reproducibility, and minimize by-product formation. This involves automated synthesis equipment for precise control over reaction parameters such as temperature, pressure, and stoichiometry.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to various oxidized derivatives.

  • Reduction: : Reduction reactions can target the nitro group on the nicotinamide ring, converting it to an amine.

  • Substitution: : The aromatic rings in the structure allow for electrophilic and nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like mCPBA (meta-Chloroperoxybenzoic acid) or KMnO₄ under acidic or neutral conditions.

  • Reduction: : Employing reducing agents such as Pd/C in the presence of H₂ gas or NaBH₄.

  • Substitution: : Utilizing reagents such as halogens (Br₂, I₂) or nucleophiles (NaNH₂) under controlled temperature conditions.

Major Products

The major products depend on the type of reaction

Scientific Research Applications

6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide has diverse applications:

  • Chemistry: : Used as a precursor in organic synthesis for constructing more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor, affecting various biochemical pathways.

  • Medicine: : Explored for its therapeutic potential in treating diseases due to its interaction with specific molecular targets.

  • Industry: : Utilized in the development of advanced materials and as a component in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors. The presence of the pyrazole and oxadiazole rings enhances its ability to interact with protein binding sites, altering the activity of enzymes or signaling pathways involved in disease processes. Detailed studies are ongoing to elucidate its exact mechanism in different biological contexts.

Comparison with Similar Compounds

Similar Compounds

  • 3-isopropoxy-N-((3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

  • 6-isopropyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

  • 6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-5-yl)methyl)nicotinamide

Uniqueness

Compared to similar compounds, 6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide exhibits distinct biological activities due to its unique substitution pattern, particularly the isopropoxy group, which can influence its pharmacokinetic properties and binding affinity to molecular targets.

This article should give you a thorough understanding of the compound and its relevance in scientific research and industrial applications. Got any more chemical curiosities?

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-propan-2-yloxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-10(2)24-13-5-4-11(6-17-13)16(23)18-8-14-20-15(21-25-14)12-7-19-22(3)9-12/h4-7,9-10H,8H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVHMFVVBFHDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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